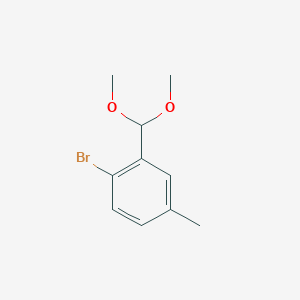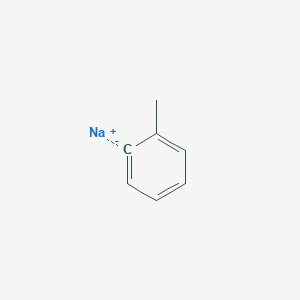
sodium;methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: sodium;methylbenzene can be synthesized through several methods. One common approach involves the reaction of toluene with sodium metal in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
C6H5CH3+2Na→C6H4CH3Na+H2
Industrial Production Methods: Industrial production of sodium 2-methylbenzen-1-ide often involves large-scale reactions using sodium dispersion in mineral oil to enhance the reaction rate and yield. The process is carried out in specialized reactors designed to handle reactive sodium metal safely.
Chemical Reactions Analysis
Types of Reactions: sodium;methylbenzene undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding alcohols or ketones.
Reduction: Can be reduced to form hydrocarbons.
Substitution: Participates in nucleophilic substitution reactions, where the sodium atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Hydrogen gas (H_2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenated compounds like alkyl halides (R-X) are typical reagents.
Major Products Formed:
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of toluene.
Substitution: Formation of alkylated benzene derivatives.
Scientific Research Applications
sodium;methylbenzene has diverse applications in scientific research:
Chemistry: Used as a strong nucleophile in organic synthesis, facilitating the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biochemical pathways involving aromatic compounds.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of sodium 2-methylbenzen-1-ide involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is primarily due to the presence of the sodium atom, which enhances the electron density on the benzene ring, making it more reactive towards electrophiles. The molecular targets and pathways involved include:
Electrophilic Aromatic Substitution (EAS): The compound readily participates in EAS reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Redox Reactions: Acts as a reducing agent in redox reactions, transferring electrons to oxidizing agents.
Comparison with Similar Compounds
sodium;methylbenzene can be compared with other similar compounds such as:
Sodium benzoate: Unlike sodium 2-methylbenzen-1-ide, sodium benzoate is primarily used as a preservative in the food industry.
Sodium phenoxide: Both compounds are nucleophilic, but sodium phenoxide is more commonly used in the synthesis of phenolic compounds.
Sodium toluate: Similar in structure but differs in the position of the sodium atom on the benzene ring, affecting its reactivity and applications.
Properties
CAS No. |
63846-51-5 |
|---|---|
Molecular Formula |
C7H7Na |
Molecular Weight |
114.12 g/mol |
IUPAC Name |
sodium;methylbenzene |
InChI |
InChI=1S/C7H7.Na/c1-7-5-3-2-4-6-7;/h2-5H,1H3;/q-1;+1 |
InChI Key |
BQJGBCJGVCFQIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=[C-]1.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanol](/img/structure/B8455158.png)
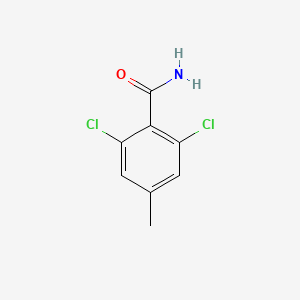
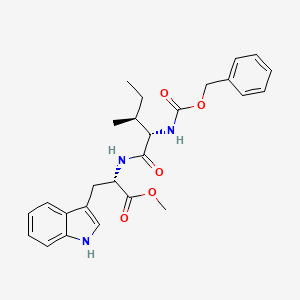
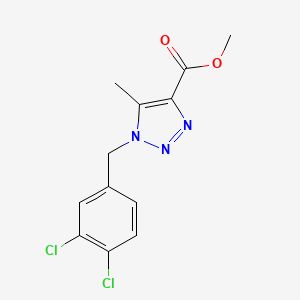
![8-Bromo-4,5-dihydro-6-oxa-3-thia-1-aza-benzo[e]azulen-2-ylamine](/img/structure/B8455200.png)
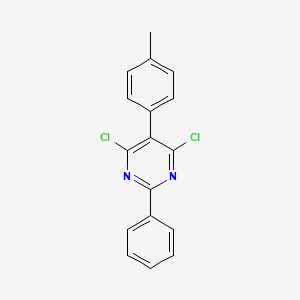
![1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene](/img/structure/B8455215.png)
![tert-Butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8455223.png)
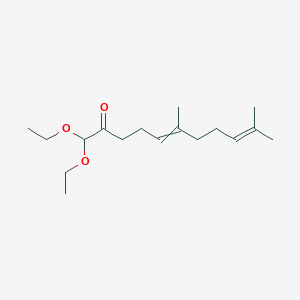
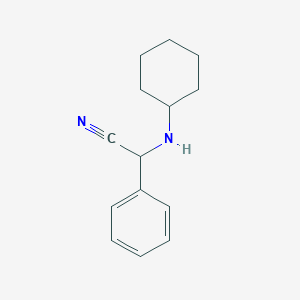
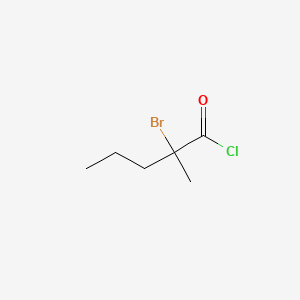
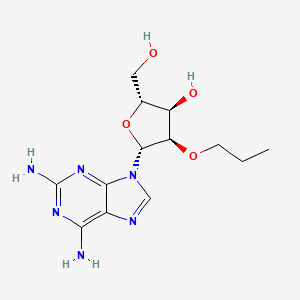
![8-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B8455256.png)
